REACTION_CXSMILES
|
COC(=O)[CH2:4][CH:5]1[CH:9]2[CH2:10][CH2:11][CH:6]1[CH2:7][CH2:8]2.[H-].[Al+3].[Li+].[H-].[H-].[H-].C([O:21]CC)C>>[CH:9]12[CH:5]([CH2:4][OH:21])[CH:6]([CH2:11][CH2:10]1)[CH2:7][CH2:8]2 |f:1.2.3.4.5.6|
|
Name
|
Bicyclo[2.2.1]hept-7-yl-acetic acid methyl ester
|
Quantity
|
3.95 mmol
|
Type
|
reactant
|
Smiles
|
COC(CC1C2CCC1CC2)=O
|
Name
|
|
Quantity
|
224 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for an additional 3 h at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched with a saturated sodium sulfate solution (15 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (3×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
purified by AnaLogix IntelliFlash flash chromatography (12 g column, 20% ethyl acetate/hexanes to 40% ethyl acetate/hexanes)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C12CCC(CC1)C2CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 180 mg | |
YIELD: PERCENTYIELD | 36% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |